molecular formula C10H11FO2 B180303 Ethyl 3-fluoro-2-methylbenzoate CAS No. 114312-57-1

Ethyl 3-fluoro-2-methylbenzoate

Cat. No. B180303
M. Wt: 182.19 g/mol
InChI Key: CYBRUQHZUVUAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-fluoro-2-methylbenzoate is a chemical compound with the CAS Number: 114312-57-1 . It is a colorless to pale-yellow to yellow-brown liquid .


Synthesis Analysis

The synthesis of Ethyl 3-fluoro-2-methylbenzoate can be achieved by using 3-fluoro-2-methylbenzoic acid . The title compound was obtained as a colorless oil by similar procedures to those of Example 3a (1.31 g). The product was used in the next reaction without purification .


Molecular Structure Analysis

The molecular structure of Ethyl 3-fluoro-2-methylbenzoate can be represented by the Inchi Code: 1S/C10H11FO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 3-fluoro-2-methylbenzoate has a molecular weight of 182.19 . It is a colorless to pale-yellow to yellow-brown liquid . It has a high GI absorption and is BBB permeant .

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Field : Agrochemical and Pharmaceutical Industries
  • Application : Trifluoromethylpyridines (TFMP), which can be synthesized from compounds like Ethyl 3-fluoro-2-methylbenzoate, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Chemical Synthesis

  • Field : Chemical Synthesis
  • Application : Ethyl 3-fluoro-2-methylbenzoate is used as a building block in organic synthesis . It can be used to synthesize a variety of complex organic compounds, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : Ethyl 3-fluoro-2-methylbenzoate has potential applications in medicinal chemistry. It can be used to synthesize new drug candidates with improved pharmacokinetic properties .

Chemical Synthesis

  • Field : Chemical Synthesis
  • Application : Ethyl 3-fluoro-2-methylbenzoate is used as a building block in organic synthesis . It can be used to synthesize a variety of complex organic compounds, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : Ethyl 3-fluoro-2-methylbenzoate has potential applications in medicinal chemistry. It can be used to synthesize new drug candidates with improved pharmacokinetic properties .

Safety And Hazards

Ethyl 3-fluoro-2-methylbenzoate has a GHS07 signal word warning . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

Ethyl 3-fluoro-2-methylbenzoate is primarily used for research purposes . It’s a useful research chemical and can serve as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

ethyl 3-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBRUQHZUVUAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562366
Record name Ethyl 3-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-fluoro-2-methylbenzoate

CAS RN

114312-57-1
Record name Ethyl 3-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 10 g of 3-fluoro-2-methylbenzoic acid [J. Org. Chem., 26, 3208 (1961)]in 300 ml of dimethylformamide are added 30 g of potassium carbonate and 30 g of ethyl iodide and the mixture is stirred at room temperature for 8 hours. After adding 500 ml of toluene, washing with water and a saturated saline solution and drying over magnesium sulfate, the solvent is distilled off under reduced pressure to give 11 g of ethyl 3-fluoro-2-methylbenzoate (oil). Mass spectrum m/z: 182(M+).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
(1961)]in
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

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